molecular formula C11H12N4O B14389624 3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine CAS No. 90094-70-5

3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine

Cat. No.: B14389624
CAS No.: 90094-70-5
M. Wt: 216.24 g/mol
InChI Key: BMWJVLYEKYTLPK-UHFFFAOYSA-N
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Description

3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their therapeutic potential . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually isolated by simple filtration.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitroso group, in particular, may contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

90094-70-5

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-nitrosopyrazol-3-amine

InChI

InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)15-11(12)10(14-16)8(2)13-15/h3-6H,12H2,1-2H3

InChI Key

BMWJVLYEKYTLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N=O)N

Origin of Product

United States

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